(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

basicity modulation amide bioisostere pKa shift

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine (C₆H₆F₃NO, MW 165.11) is a chiral α-trifluoromethyl primary amine featuring a 3-substituted furan ring. The compound belongs to the 1-substituted-2,2,2-trifluoroethylamine class, a pharmacologically privileged scaffold in modern medicinal chemistry owing to the CF₃ group's ability to attenuate amine basicity (conjugate acid pKa ~5.5 versus ~10.6 for unfluorinated analogs), enhance metabolic stability, and serve as a hydrolytically stable amide bond bioisostere.

Molecular Formula C6H6F3NO
Molecular Weight 165.11 g/mol
Cat. No. B13050099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine
Molecular FormulaC6H6F3NO
Molecular Weight165.11 g/mol
Structural Identifiers
SMILESC1=COC=C1C(C(F)(F)F)N
InChIInChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m0/s1
InChIKeyOEXSFLKKUFUVBS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: Chiral α-CF₃ Amine Building Block for Drug Discovery Procurement


(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine (C₆H₆F₃NO, MW 165.11) is a chiral α-trifluoromethyl primary amine featuring a 3-substituted furan ring. The compound belongs to the 1-substituted-2,2,2-trifluoroethylamine class, a pharmacologically privileged scaffold in modern medicinal chemistry owing to the CF₃ group's ability to attenuate amine basicity (conjugate acid pKa ~5.5 versus ~10.6 for unfluorinated analogs), enhance metabolic stability, and serve as a hydrolytically stable amide bond bioisostere [1]. The racemate is cataloged under CAS 1270427-92-3, with the (1R)-enantiomer assigned CAS 1213161-08-0 . The (1S) enantiomer is commercially available from multiple vendors, typically at ≥95% purity, and is employed as a chiral building block and intermediate in pharmaceutical research programs .

Why (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine Cannot Be Substituted with Closest Analogs: Regio- and Stereochemical Stringency


Substituting this compound with its closest available alternatives—the (1R)-enantiomer, the racemate, or the 2-furyl regioisomer—introduces distinct and often unacceptable deviations in molecular recognition, physicochemical properties, and downstream synthetic utility. Enantiomers of chiral α-CF₃ amines exhibit differential potency in biological targets, and the self-disproportionation of enantiomers (SDE) phenomenon means that even nominally enantiopure samples may harbor unaccounted stereochemical impurities, directly compromising assay reproducibility and SAR interpretation [1]. The 3-furyl versus 2-furyl regiochemistry alters both the electronic character and the spatial vector of the heteroaryl ring; published receptor-binding studies demonstrate that 2-furyl and 3-furyl congeners produce measurably different pharmacological profiles [2]. The non-fluorinated analog 1-(3-furyl)ethylamine lacks the critical CF₃-induced basicity suppression (ΔpKa ≈ 5 units) required for amide bond isostere applications [3].

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: Quantitative Differentiation Evidence Against Comparators


Trifluoromethyl-Mediated Amine Basicity Suppression: CF₃ vs. CH₃ Comparator

The α-CF₃ substituent in (1S)-2,2,2-trifluoro-1-(3-furyl)ethylamine suppresses the conjugate acid pKa of the primary amine by approximately 5 orders of magnitude relative to the non-fluorinated 1-(3-furyl)ethylamine analog. The conjugate acid of 2,2,2-trifluoroethylamine (TFEA) has a measured pKa of 5.5, compared to ~10.6 for unsubstituted ethylamine [1]. A comprehensive profiling study of fluoroalkyl-substituted heterocyclic amines confirmed that amine basicity changes in a monotonic fashion with fluorination pattern (CH₂F > CHF₂ > CF₃), with each additional fluorine atom reducing pKa(H) by approximately 1.5–2.0 units [2]. At physiological pH (7.4), the CF₃-bearing amine is >98% neutral, whereas the non-fluorinated analog is >99% protonated—a difference that fundamentally alters membrane permeability, hydrogen-bonding capacity, and target engagement.

basicity modulation amide bioisostere pKa shift

Amide-to-Trifluoroethylamine Replacement: Potency Gain in Cathepsin K Inhibitor Scaffold

In a landmark study establishing the trifluoroethylamine group as an amide bond bioisostere, Black et al. demonstrated that replacing the P2–P3 amide bond of dipeptide cathepsin K inhibitors with a trifluoroethylamine (-CH(CF₃)-NH-) linker yielded compounds that were 10- to 20-fold more potent than the corresponding amide derivatives [1]. The optimized compound (compound 8) achieved a Ki of 5 pM against human cathepsin K with >10,000-fold selectivity over other cathepsins [1]. Critically, the non-basic nature of the CF₃-substituted nitrogen (pKa ≈ 5.5) was essential for maintaining the hydrogen bond to Gly66 in the enzyme active site—a property not achievable with the basic amine of the non-fluorinated analog [1]. A subsequent study showed that replacing CF₃ with CHF₂ increased amine basicity, altered logD, and improved oral bioavailability, demonstrating that even incremental fluorination changes produce distinct pharmacological outcomes [2].

cathepsin K inhibition amide isostere peptidomimetic potency

Regioisomeric Differentiation: 3-Furyl vs. 2-Furyl in Adenosine A₂A Receptor Antagonists

Holschbach et al. systematically synthesized and evaluated a panel of 7-amino-2-(2-furyl)- and 7-amino-2-(3-furyl)-5-phenylethylaminooxazolo[4,5-d]pyrimidines as A₂A adenosine receptor (A₂AAR) antagonists for PET imaging [1]. Both 2-furyl and 3-furyl congener series displaced [³H]CGS21680 from the A₂AAR with Ki values in the range of 14–33 nM and exhibited 5- to 94-fold selectivity for A₂AAR over A₁AR [1]. Although both regioisomeric series occupied the same potency range, the 3-furyl congeners (11ba–bd) displayed distinct autoradiographic binding patterns compared to their 2-furyl counterparts (11aa–af), with differential levels of specific vs. nonspecific binding in brain sections [1]. In a separate study, 3-(2-furyl)- and 3-(3-furyl)-benzotriazine 5-oxides showed divergent binding affinities and intrinsic activities at the central benzodiazepine receptor (BZR), confirming that the lipophilic pocket accommodating the 3-substituent imposes stringent spatial requisites that distinguish 2-furyl from 3-furyl ligands [2].

A₂A adenosine receptor regioisomer comparison PET ligand development

Stereochemical Integrity Risk: Self-Disproportionation of Enantiomers (SDE) in Fluorinated Amines

A 2026 comprehensive review by Sorochinsky, Soloshonok, and co-workers highlights that the self-disproportionation of enantiomers (SDE) phenomenon is critically underreported for fluorinated amines, casting doubt on the veracity of reported enantiomeric excess (ee) values throughout the literature [1]. Fluorinated amines, including α-CF₃-substituted primary amines, exhibit pronounced SDE behavior during achiral chromatographic purification and even upon standing, meaning that a sample reported as 95% ee may actually contain significantly different enantiomeric composition depending on handling history [1]. For the 2-furyl analog system, Demir et al. reported an asymmetric synthesis achieving ee values of up to 88% for both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine via oxazaborolidine-catalyzed enantioselective reduction, with product chirality validated by chiral HPLC [2]. The same synthetic principles apply to the 3-furyl series, but no dedicated enantioselective synthesis study for the 3-furyl analog has been published to date.

enantiomeric excess SDE phenomenon chiral amine procurement

Synthetic Accessibility Differential: 3-Furyl vs. 2-Furyl Amine Building Blocks

The 3-furylamine scaffold is substantially less synthetically accessible than the 2-furyl counterpart. A dedicated synthetic method for 1-(3-furyl)ethylamine was first reported by Shevchenko et al. in Chemistry of Heterocyclic Compounds (2005), describing the compound as 'previously unknown' [1]. The synthesis proceeds from 3-furylcarbaldehyde via 3-cyanofuran to 3-acetylfuran, a sequence requiring multiple steps with controlled conditions [1]. In contrast, 2-furyl analogs are readily accessible from biogenic furfurals via condensation-umpolung-alkylation protocols, with subsequent enzymatic kinetic resolution using ω-transaminase or lipase biocatalysts enabling access to optically pure material [2]. This synthetic accessibility gap means that 3-furyl building blocks occupy a distinct and less congested region of chemical space, offering potential intellectual property advantages in lead optimization programs.

3-furylamine synthesis building block availability chemical space novelty

Furan Ring as a Masked Carboxylate: Oxidative Conversion to 3,3,3-Trifluoroalanine

The furan ring in α-CF₃-furyl-ethylamines serves as a latent carboxylic acid equivalent. Demir et al. demonstrated that both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine (ee up to 88%) can be oxidatively converted via ozonolysis of the furan ring to afford the corresponding enantiomers of 3,3,3-trifluoroalanine—a potent pyridoxal phosphate (PLP)-dependent enzyme inhibitor—in 91–93% yield with retention of configuration [1]. The 3-furyl isomer is expected to undergo analogous oxidative ring-opening to the same trifluoroalanine product, but the regiochemical difference (C3 vs. C2 attachment) may influence oxidation kinetics, intermediate stability, and byproduct profiles [1]. 3,3,3-Trifluoroalanine itself is a valuable fluorinated amino acid with reported applications as a mechanism-based enzyme inhibitor and as a building block for fluorinated peptides [1].

trifluoroalanine furan oxidation chiral amino acid precursor

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: Evidence-Backed Application Scenarios


Peptidomimetic Drug Discovery: Amide Bond Bioisostere Replacement

The α-CF₃-amine motif is a validated, hydrolytically stable amide bond surrogate that has produced clinical candidates including odanacatib (Merck), a cathepsin K inhibitor for osteoporosis [1]. The non-basic nitrogen (pKa ≈ 5.5) maintains a critical hydrogen bond to the enzyme backbone (Gly66 in cathepsin K) while the tetrahedral geometry of the -CH(CF₃)-NH- linker more faithfully mimics the transition state of amide hydrolysis than the planar amide itself [1]. The 3-furyl substituent provides a distinct vector and electronic profile compared to the phenyl or 2-furyl variants, enabling exploration of underexploited chemical space in protease inhibitor programs. Procurement of the (1S)-enantiomer is essential, as the stereochemistry at the α-carbon directly dictates the three-dimensional presentation of the furan ring and the CF₃ group to the target binding pocket [2].

Chiral Pool Synthesis of (S)-3,3,3-Trifluoroalanine and Fluorinated Peptides

Ozonolytic cleavage of the furan ring in (1S)-2,2,2-trifluoro-1-(3-furyl)ethylamine is expected to furnish (S)-3,3,3-trifluoroalanine, a fluorinated amino acid that acts as a potent inhibitor of PLP-dependent enzymes including aminotransferases and decarboxylases [1]. The 2-furyl analog has been demonstrated to undergo this transformation in 91–93% yield with retention of stereochemistry [1]. Trifluoroalanine is a valuable building block for the solid-phase synthesis of fluorinated peptidomimetics, where the CF₃ group enhances metabolic stability and the fluorine atoms serve as sensitive probes for ¹⁹F NMR and MRI applications [2]. The 3-furyl precursor offers an alternative entry point to this amino acid that may complement existing 2-furyl routes.

GPCR and Kinase Ligand Optimization with 3-Furyl Topology

The 3-furyl group presents a distinct spatial orientation of the heteroatom compared to the 2-furyl isomer, which has been shown to differentially affect receptor binding and intrinsic activity at both adenosine A₂A receptors (Holschbach et al., 2006) and benzodiazepine receptors (Costanzo et al., 2002) [1][2]. For medicinal chemistry programs targeting GPCRs or kinases where the heteroaryl moiety occupies a lipophilic pocket with stringent steric and electronic requirements, the 3-furyl-α-CF₃-amine scaffold provides a underexplored vector that may circumvent existing intellectual property while maintaining or improving target engagement profiles.

Analytical Reference Standard for Chiral Method Development

Given the well-documented self-disproportionation of enantiomers (SDE) phenomenon in fluorinated amines [1], (1S)-2,2,2-trifluoro-1-(3-furyl)ethylamine serves as a critical analytical reference standard for the development and validation of chiral HPLC and SFC methods for enantiomeric purity determination. The pronounced SDE behavior of this compound class necessitates rigorous stereochemical validation protocols during both in-process control and final product release. The compound's distinct UV chromophore (furan) and fluorine content (compatible with ¹⁹F detection) make it an ideal probe for evaluating chromatographic method performance across different detection modalities.

Quote Request

Request a Quote for (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.